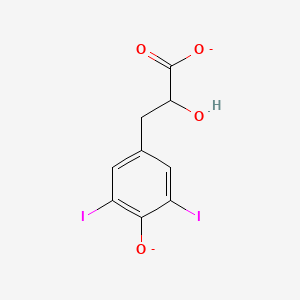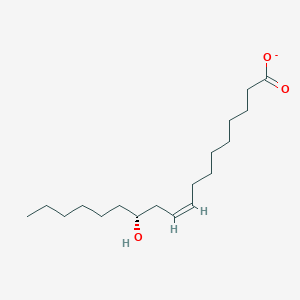
Ricinoleate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ricinoleate is a hydroxy fatty acid anion that is the conjugate base of ricinoleic acid, obtained by deprotonation of the carboxy group; major species at pH 7.3. It is a hydroxy fatty acid anion, a long-chain fatty acid anion and a monounsaturated fatty acid anion. It is a conjugate base of a ricinoleic acid.
科学的研究の応用
Aquaculture : Ricinoleate, specifically potassium ricinoleate, has been evaluated for its effectiveness as a selective algicide in aquaculture. It was tested in channel catfish ponds but showed no significant effect on various water quality parameters or fish production (Tucker & Lloyd, 1987).
Dental Health : Sodium ricinoleate has been researched for its antiplaque activity against Streptococcus mutans in vitro, suggesting potential applications in dental health (Mordenti, Lindstrom, & Tanzer, 1982).
Toxin Neutralization : Studies have explored the use of sodium ricinoleate in detoxifying ricin, a plant toxin, and its potential to induce immunity against ricin (Carmichael, 1926).
Chemistry and Catalysis : Ricinoleate has been utilized in chemical studies, such as the cross-metathesis reaction of methyl ricinoleate with methyl acrylate, which is significant for producing chemical intermediates (Ho, Jacobs, & Meier, 2009).
Cosmetics : Isopropyl ricinoleate, derived from castor oil, has been evaluated as a potential alternative to isopropyl myristate in cosmetics, focusing on its sensory and physical properties (Pratap et al., 2021).
Biological Effects : Studies have investigated the effects of sodium ricinoleate on colon function, including its impact on mucosal permeability and cell exfoliation (Cline et al., 1976).
Biolubricants : Research on ricinoleic acid-based compounds, including ricinoleate esters, has been conducted to develop environmentally friendly biolubricants (Yao et al., 2010).
Deodorizing Agents : Zinc ricinoleate has been studied for its deodorizing activity, where it chemically binds odorous substances to eliminate odor (Zekorn, 1997).
特性
製品名 |
Ricinoleate |
|---|---|
分子式 |
C18H33O3- |
分子量 |
297.5 g/mol |
IUPAC名 |
(Z,12R)-12-hydroxyoctadec-9-enoate |
InChI |
InChI=1S/C18H34O3/c1-2-3-4-11-14-17(19)15-12-9-7-5-6-8-10-13-16-18(20)21/h9,12,17,19H,2-8,10-11,13-16H2,1H3,(H,20,21)/p-1/b12-9-/t17-/m1/s1 |
InChIキー |
WBHHMMIMDMUBKC-QJWNTBNXSA-M |
異性体SMILES |
CCCCCC[C@H](C/C=C\CCCCCCCC(=O)[O-])O |
正規SMILES |
CCCCCCC(CC=CCCCCCCCC(=O)[O-])O |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




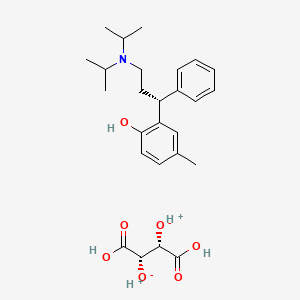
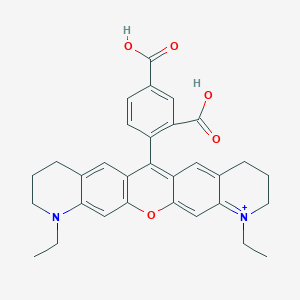
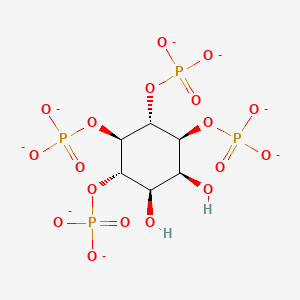
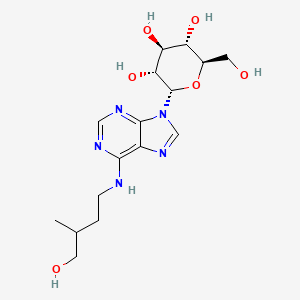


![TG(16:0/18:2(9Z,12Z)/18:2(9Z,12Z))[iso3]](/img/structure/B1264046.png)


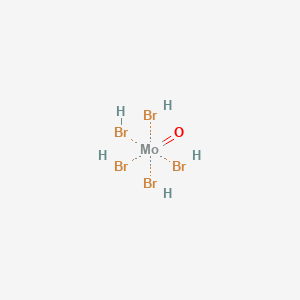
![4-[3-(ethoxycarbonyl)-6,8,8-trimethyl-2-oxo-7,8-dihydro-2H-pyrano[3,2-g]quinolin-9(6H)-yl]butanoic acid](/img/structure/B1264053.png)

